molecular formula C9H12ClF2N B2561862 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride CAS No. 1909305-68-5

3,3-Difluoro-1-phenylpropan-1-amine hydrochloride

Cat. No. B2561862
CAS RN: 1909305-68-5
M. Wt: 207.65
InChI Key: DMHHHTCFMJLSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-1-phenylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClF2N and a molecular weight of 207.65 . It is commonly known as FPEA and is used in various scientific experiments. The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride is 1S/C9H11F2N.ClH/c10-9(11)8(6-12)7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2;1H and the InChI key is LCFLLIVHNJPRPH-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.

Scientific Research Applications

Isotope Effects in Enzymatic Reactions

Research has explored the isotope effects in enzymatic N-demethylation reactions involving tertiary amines. In particular, the study investigated the ratio of 1-trideuteriomethylamino-3-phenylpropane to 1-methylamino-3-phenylpropane, revealing a kinetic primary isotopes effect in the enzymatic N-demethylation reaction, which suggests that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step in this process (Abdel-Monem, 1975).

Synthesis and Immunosuppressive Activity

Another avenue of research involved the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols for their immunosuppressive activity. This study aimed to develop compounds with suitable properties for use as immunosuppressive drugs in organ transplantation, revealing the importance of structural features such as the position of the phenyl ring and the absolute configuration at the quaternary carbon for potent immunosuppressive activity (Kiuchi et al., 2000).

Drug Metabolism and Metabolites Identification

The metabolism of related compounds has also been a focus of research. Studies have utilized stable isotope tracer techniques to investigate the metabolism of drugs, identifying various metabolites in urine and feces and providing reliable methods for the analysis of drug metabolites. Such research contributes to understanding the biotransformation and pharmacokinetics of substances related to 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride (Horie & Baba, 1979).

Carcinogenicity Evaluation

The compound's derivatives have also been evaluated for their potential as carcinogenic agents, assessing the suitability of certain analogs and investigating the use of radioactive tagging and periodic chemical and biological assays to determine the presence of contaminants and carcinogenic metabolites (Higgins et al., 1968).

Antagonistic Actions on Hyperglycemia

Research has been conducted on the antagonistic action of compounds from the difluorinated phenylethanol-amines series against hyperglycemia induced by catecholamines in rats. This study highlights the beta-adrenolytic actions of these substances, contributing to the understanding of their potential therapeutic applications (Bercher & Grisk, 1975).

Safety and Hazards

The safety information for 3,3-Difluoro-1-phenylpropan-1-amine hydrochloride indicates that it has the following hazard statements: H302, H315, H319, H335 . This means that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280), among others .

properties

IUPAC Name

3,3-difluoro-1-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c10-9(11)6-8(12)7-4-2-1-3-5-7;/h1-5,8-9H,6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHHHTCFMJLSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909305-68-5
Record name 3,3-difluoro-1-phenylpropan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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